3,6-Dibromobenzene-1,2-diol

Catalog No.
S6878069
CAS No.
123433-20-5
M.F
C6H4Br2O2
M. Wt
267.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromobenzene-1,2-diol

CAS Number

123433-20-5

Product Name

3,6-Dibromobenzene-1,2-diol

IUPAC Name

3,6-dibromobenzene-1,2-diol

Molecular Formula

C6H4Br2O2

Molecular Weight

267.90 g/mol

InChI

InChI=1S/C6H4Br2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

OFPHOXBUDUVEAS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)O)O)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)O)O)Br

3,6-Dibromobenzene-1,2-diol is an organic compound with the molecular formula C₆H₄Br₂O₂ and a molecular weight of approximately 267.90 g/mol. It features two bromine atoms positioned at the 3 and 6 positions of a benzene ring, along with hydroxyl groups (-OH) at the 1 and 2 positions. This compound is known for its unique structural properties, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals .

Due to the presence of hydroxyl groups and bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions. For instance, treatment with sodium hydroxide may lead to the formation of phenolic compounds.
  • Oxidation: The hydroxyl groups can be oxidized to ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in synthesizing derivatives for further applications .

Research indicates that 3,6-dibromobenzene-1,2-diol exhibits biological activity, particularly in antimicrobial and antifungal domains. Its structure allows it to interact with biological membranes or enzymes, potentially inhibiting their function. Studies have shown that similar compounds can have cytotoxic effects on certain cancer cell lines, suggesting a need for further investigation into its pharmacological properties .

Several synthesis methods for 3,6-dibromobenzene-1,2-diol have been documented:

  • Bromination of Resorcinol: One common method involves the bromination of resorcinol (1,2-dihydroxybenzene) using bromine in an aqueous solution. This reaction typically yields a mixture of products that can be purified through recrystallization.
  • Electrophilic Aromatic Substitution: An alternative approach employs electrophilic aromatic substitution techniques where bromine is introduced to dihydroxybenzene under acidic conditions .

These methods highlight the versatility in producing this compound while emphasizing safety due to the use of hazardous reagents.

3,6-Dibromobenzene-1,2-diol finds applications in various domains:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its potential efficacy against pests.
  • Material Science: Its unique properties make it suitable for creating polymers and other materials with specific functional characteristics .

Interaction studies involving 3,6-dibromobenzene-1,2-diol focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have suggested that this compound may bind effectively to certain protein targets, indicating potential therapeutic applications. Its interactions can also provide insights into its mechanism of action in biological systems .

Several compounds share similarities with 3,6-dibromobenzene-1,2-diol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dibromobenzene-1,2-diolBromine at positions 4 and 5Different reactivity due to substitution pattern
2,6-Dibromobenzene-1,4-diolBromine at positions 2 and 6Exhibits different biological activities
4-BromophenolSingle bromine substitutionSimpler structure with distinct properties
ResorcinolNo bromine substituentsServes as a precursor for dibrominated derivatives

These comparisons illustrate how variations in bromination patterns affect the chemical behavior and potential applications of these compounds. Each compound's unique characteristics contribute to its specific utility in research and industry .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

267.85576 g/mol

Monoisotopic Mass

265.85780 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-24-2023

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